Sphinganin-C17-1-phosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

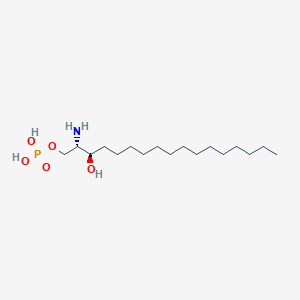

Sphinganine-1-phosphate (d17:0) is a bioactive lipid molecule belonging to the sphingolipid family. It plays essential roles in cell signaling, membrane structure, and cellular homeostasis. Structurally, it consists of a 17-carbon base (d17:0) linked to a phosphate group.

Wissenschaftliche Forschungsanwendungen

Biologie und Zellsignalgebung::

Zellmigration: Sphinganin-1-phosphat reguliert Zellmigration, Angiogenese und Immunantworten.

Apoptose: Es beeinflusst die Zellüberlebens- und Apoptosewege.

Neuroprotektion: In Neurodegenerative Erkrankungen involviert.

Glaukomforschung: Reduzierte Werte in Glaukom-Trabekelwerk-Proben.

Krebs: Mögliche Rollen bei der Krebsentwicklung und -therapie.

5. Wirkmechanismus

Sphinganin-1-phosphat wirkt über G-Protein-gekoppelte Rezeptoren (S1P-Rezeptoren). Es moduliert den intrazellulären Kalziumspiegel, aktiviert nachgeschaltete Kinasen und beeinflusst die Genexpression. Wichtige Signalwege sind PI3K/Akt und MAPK.

Wirkmechanismus

Target of Action

Sphinganine-C17-1-phosphate primarily targets the sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a key molecule with a variety of bioactive activities, including involvement in cancer cell proliferation, invasion, and metastasis . It also contributes to the formation of the cancer microenvironment by inducing surrounding vascular- and lymph-angiogenesis and regulating the immune system .

Mode of Action

Exogenous sphinganine-C17-1-phosphate activates S1P1 . This activation leads to a series of intracellular events that result in various changes in the cell. For instance, sphinganine-C17-1-phosphate, mainly produced by SphK2 in mitochondria, binds to prohibitin 2, which plays an important role in regulating cytochrome-c oxidase assembly and mitochondrial respiration .

Biochemical Pathways

Sphinganine-C17-1-phosphate is involved in intricate metabolic pathways. The 18-carbon amino alcohol, sphingosine, is produced through the salvage pathway, following the breakdown of ceramide, whereas sphinganine is synthesized in the de novo biosynthesis pathway . Sphinganine (SPH d18:1 and SPH d18:0) are phosphorylated by the action of various kinases .

Pharmacokinetics

It’s known that sphingosine-1-phosphate requires designated binding partners, like transporters and carriers, to move around along the circulation .

Result of Action

The activation of S1P1 by sphinganine-C17-1-phosphate exhibits protective effects against hepatic and renal ischemia and reperfusion (IR) . It has also been shown to have antifibrotic effects in scleroderma fibroblasts through normalization of PTEN protein levels, collagen and matrix metalloproteinase-1 (MMP-1) expression, and Smad3 phosphorylation .

Action Environment

The action of sphinganine-C17-1-phosphate can be influenced by various environmental factors. For instance, the balance among the different sphingolipids is important for directing immune responses, regardless of whether they originate as intra- or extracellular immune events . Moreover, disease-specific alterations in sphingolipids and related enzymes can be prognostic markers of human disease progression .

Biochemische Analyse

Biochemical Properties

Sphinganine-C17-1-phosphate is involved in the sphingolipid metabolism, where it interacts with various enzymes and proteins . It is the product of phosphorylation of sphinganine by sphingosine kinase . The signaling functions of Sphinganine-C17-1-phosphate are currently under extensive investigation .

Cellular Effects

Sphinganine-C17-1-phosphate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been implicated in a variety of biological processes, including senescence, inflammation, and apoptosis .

Molecular Mechanism

At the molecular level, Sphinganine-C17-1-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases intracellular calcium levels, allowing for phospholipase C stimulation by G i proteins .

Temporal Effects in Laboratory Settings

The effects of Sphinganine-C17-1-phosphate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Sphinganine-C17-1-phosphate vary with different dosages in animal models. Research on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is ongoing .

Metabolic Pathways

Sphinganine-C17-1-phosphate is involved in the sphingolipid metabolism pathway . It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Sphinganine-C17-1-phosphate within cells and tissues are complex processes that involve interactions with transporters or binding proteins . The effects on its localization or accumulation are still being studied .

Subcellular Localization

The subcellular localization of Sphinganine-C17-1-phosphate and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes::

De Novo Synthesis: Sphinganine-1-phosphate can be synthesized de novo within cells by enzymatic reactions involving serine palmitoyltransferase (SPT) and ceramide synthase.

Chemical Synthesis: Chemical methods involve the phosphorylation of sphinganine (d17:0) using appropriate reagents.

Industrial Production:: Industrial-scale production methods are not widely reported due to the compound’s specialized nature. research-grade quantities are available from suppliers.

Analyse Chemischer Reaktionen

Sphinganin-1-phosphat (d17:0) kann verschiedene Reaktionen eingehen:

Phosphorylierung: Die Addition einer Phosphatgruppe zu Sphinganin (d17:0).

Hydrolyse: Spaltung der Phosphatesterbindung.

Metabolismus: Enzymatische Modifikationen, die zu anderen Sphingolipiden führen.

Häufige Reagenzien umfassen Phosphorsäure, Enzyme (z. B. Sphingosin-Kinasen) und spezifische Phosphatasen. Wichtige Produkte sind Sphingosin-1-phosphat (d17:0) und Ceramide.

Vergleich Mit ähnlichen Verbindungen

Sphingosin-1-phosphat (d181): Ähnliche Struktur, aber unterschiedliche Kohlenstoffkettenlänge.

Ceramide: Vorstufen von Sphinganin-1-phosphat.

Eigenschaften

CAS-Nummer |

474923-29-0 |

|---|---|

Molekularformel |

C17H38NO5P |

Molekulargewicht |

367.5 g/mol |

IUPAC-Name |

[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate |

InChI |

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |

InChI-Schlüssel |

RTCZJPCPBSBOKB-DLBZAZTESA-N |

SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |

Isomerische SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |

Synonyme |

(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)